Estromustine
Overview
Description
Estromustine, also known as estrone 17β-3-N-bis(2-chloroethyl)carbamate or estrone–cytostatic complex, is a major active metabolite of the cytostatic antineoplastic agent and estrogen estramustine phosphate . It belongs to the general group of medicines called antineoplastics and is used to treat some cases of prostate cancer . It is a combination of two medicines, an estrogen and mechlorethamine .
Synthesis Analysis
The synthesis of Estromustine involves the condensation of the hydroxy group of 17β-estradiol with the carboxy group of bis(2-chloroethyl)carbamic acid .
Molecular Structure Analysis
Estromustine has a molecular formula of C23H31Cl2NO3 . Its average molecular weight is 440.403 and its mono-isotopic mass is 439.168099277 .
Chemical Reactions Analysis
Estromustine is a derivative of estradiol with a nitrogen mustard moiety, giving it alkylating properties . In vivo, the nitrogen mustard component is active and can alkylate DNA and other cellular components of rapidly dividing cells . This causes DNA strand breaks or miscoding events, leading to apoptosis and cell death .
Physical And Chemical Properties Analysis
Estromustine is a small molecule with a chemical formula of C23H31Cl2NO3 . Its average molecular weight is 440.403 and its mono-isotopic mass is 439.168099277 .
Scientific Research Applications
Estrogen's Psychological and Cognitive Effects
Estrogen treatment in postmenopausal women has been associated with improved mood and psychological function. A study demonstrated that estrogen could enhance the overall quality of life by improving income management and reducing depressive symptoms, although it did not significantly affect memory assessed by the Wechsler Adult Intelligence Scales (Ditkoff et al., 1991).
Cardiovascular and Metabolic Implications
Estrogen replacement therapy has been investigated for its long-term effects on cardiovascular and metabolic problems. A 10-year study found no significant difference in the incidence of thrombophlebitis, myocardial infarction, or uterine cancer between treated and control groups, suggesting a complex relationship between estrogen therapy and cardiovascular health (Nachtigall et al., 1979).
Hemostatic Parameters and Venous Thrombosis
Research comparing the effects of different estrogen components in oral contraceptives on hemostasis variables highlights the nuanced impacts of estrogen on coagulation and anticoagulation pathways. This study underlines the importance of understanding estrogen's role in the regulation of hemostatic parameters to mitigate risks associated with venous thrombosis (Wiegratz et al., 2004).
Antimicrotubule Effects and Cancer Treatment
Estromustine, a derivative of estradiol, exhibits cytotoxic effects on cancer cells by disrupting microtubule organization, indicating its utility in cancer research beyond its role as a chemotherapeutic agent. This antimicrotubule activity suggests potential for broader applications in cancer treatment strategies (Stearns & Tew, 1985).
Adipose Tissue Accumulation
The study of estramustine and estromustine accumulation in adipose tissue provides insights into the pharmacokinetics of estramustine phosphate, offering a foundation for exploring how drug distribution in the body can influence therapeutic effects and efficacy in cancer treatment (Gunnarsson et al., 2004).
Safety And Hazards
Estromustine may cause serious side effects. Stop using estramustine and call your doctor at once if you have heart problems, signs of a stroke, signs of a blood clot in the lung, or signs of a blood clot deep in the body . Common side effects of estramustine may include breast swelling or tenderness, impotence, nausea, diarrhea, upset stomach, swelling, trouble breathing, leg cramps, or abnormal liver function tests .
Future Directions
Estromustine is used for the palliative treatment of patients with metastatic and/or progressive carcinoma of the prostate . It may take up to 3 months before your doctor can tell if this medication is helpful for your condition . Be sure to tell your doctor how you are feeling during your treatment with estramustine .
properties
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29Cl2NO3/c1-23-9-8-18-17-5-3-16(29-22(28)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)27/h3,5,14,18-20H,2,4,6-13H2,1H3/t18-,19-,20+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWYROHIFVWHMR-UGTOYMOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978673 | |
Record name | Estromustine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Estromustine | |
CAS RN |
62899-40-5 | |
Record name | Leo 271 f | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062899405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estromustine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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